![molecular formula C20H22N4O3S B2521800 2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 888449-20-5](/img/structure/B2521800.png)
2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Properties: The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Early studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .
Anti-inflammatory Effects: Given its thio-substituted indole moiety, this compound could modulate inflammatory pathways. Investigating its impact on pro-inflammatory cytokines, enzymes, and immune responses may reveal novel anti-inflammatory drug candidates.
Organic Synthesis and Chemical Biology
Spiro-Indoline Derivatives: The compound’s spirocyclic structure makes it interesting for synthetic chemists. By modifying the thio group or the tetrahydrofuran moiety, researchers can create diverse spiro-indoline derivatives. These compounds may exhibit unique biological activities or serve as building blocks for drug discovery .
S-Alkylation Reactions: The compound’s thio group allows for S-alkylation reactions. Researchers can introduce various alkyl groups, leading to a library of derivatives. These modified compounds can be evaluated for biological activity, such as enzyme inhibition or receptor binding .
Food Chemistry and Antioxidant Properties
Maillard Reaction Intermediates: The compound’s presence in Maillard reaction pathways suggests a role in food chemistry. Investigating its antioxidant properties and interactions with other Maillard intermediates could enhance our understanding of food flavor, color, and nutritional quality .
Neuropharmacology
AMPA Receptor Modulation: The compound’s structural resemblance to AMPA receptor antagonists warrants exploration. Researchers can synthesize analogs with slight modifications (e.g., replacing the allyl group with a cyanoethyl group) and evaluate their effects on AMPA receptors. These compounds may have implications for treating neurological disorders .
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-2-9-24-19(26)18-17(14-7-3-4-8-15(14)22-18)23-20(24)28-12-16(25)21-11-13-6-5-10-27-13/h2-4,7-8,13,22H,1,5-6,9-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDSSNERCFSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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